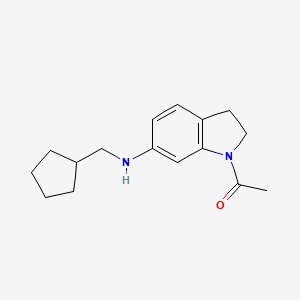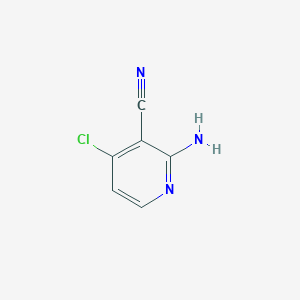
1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system substituted with a cyclopentylmethylamino group and an ethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indole with cyclopentylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-{6-[(Cyclopentylmethyl)amino]-2,3-dihydro-1H-indol-1-yl}methanone
- 1-{6-[(Cyclopentylmethyl)amino]-2,3-dihydro-1H-indol-1-yl}propan-1-one
Comparison: Compared to similar compounds, 1-(6-((Cyclopentylmethyl)amino)indolin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety
Eigenschaften
CAS-Nummer |
919800-41-2 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
1-[6-(cyclopentylmethylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C16H22N2O/c1-12(19)18-9-8-14-6-7-15(10-16(14)18)17-11-13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9,11H2,1H3 |
InChI-Schlüssel |
NOUMZWVYOUOWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NCC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















